
4-(4-Cyanophenyl)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl isocyanate, also known as 4-isocyanatobenzonitrile, is an aryl isocyanate . It alters the surface of silk sericin in lithium chloride/dimethyl sulfoxide solvent by forming urethane linkages .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine . These reactions typically occur in water or organic solvents, showcasing the adaptability of pyrimidine synthesis under diverse conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies . The arrangement of molecules in the crystal lattice often forms dimers, chains, and sheets through N-H…O, N-H…N, and C-H…O hydrogen bonds, contributing to the stability and unique properties of these compounds .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities . These reactions are pivotal for constructing nitrogen-containing heterocycles, which are central to many bioactive molecules .
科学的研究の応用
Biological Activity
4-(4-Cyanophenyl)-N,N-dimethylbenzamide: and its derivatives have been studied for their potential biological activities. These compounds are known to exhibit antibacterial and antifungal properties, which could be beneficial in developing new pharmaceuticals. Additionally, they have been investigated for their role in plant protection, potentially serving as a basis for new agrochemicals .
Analytical Chemistry
In the field of analytical chemistry, derivatives of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide have been used as ligands in the extraction, separation, and determination of heavy metals such as iron (Fe) and zinc (Zn) ions. This application is crucial for environmental monitoring and industrial quality control .
Chemosensors
These compounds have also been employed as chemosensors for anions like fluoride (F−), cyanide (CN−), and acetate (OAc−). Their sensitivity to these ions makes them valuable tools in environmental testing and safety assessments .
Ion-Selective Electrodes
The derivatives of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide have been successfully used in environmental control as ion-selective electrodes. This application is significant for the detection and quantification of specific ions in various samples, which is essential for water quality analysis and other environmental studies .
Synthesis of Heterocyclic Compounds
A notable application in organic synthesis is the use of these derivatives for the preparation of biologically important heterocyclic scaffolds, such as thiohydantoins. These scaffolds are key structures in many pharmaceuticals and are valuable in medicinal chemistry research .
Electrochemical Studies
The electrochemical behavior of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide derivatives has been explored through cyclic voltammetric experiments. These studies provide insights into the redox properties of the compounds, which are relevant for developing new materials for electronic and energy storage applications .
Safety and Hazards
特性
IUPAC Name |
4-(4-cyanophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLYTIJGJEEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742863 |
Source


|
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365271-90-4 |
Source


|
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

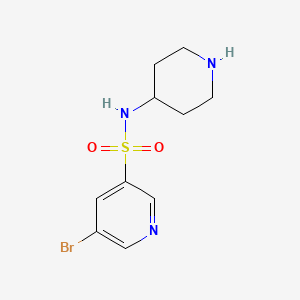
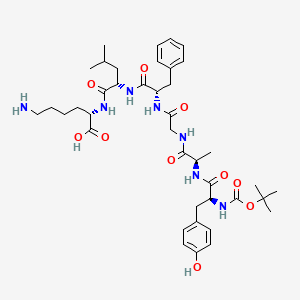
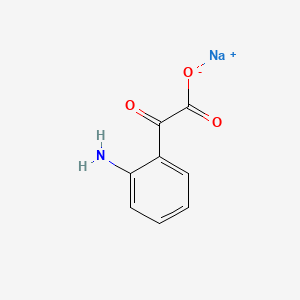
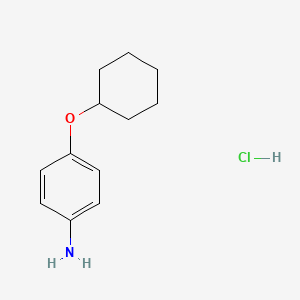
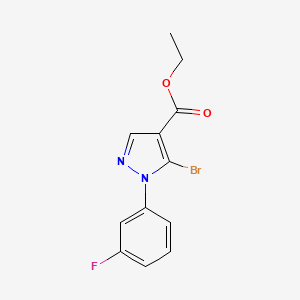

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)


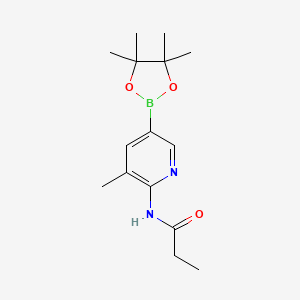
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)
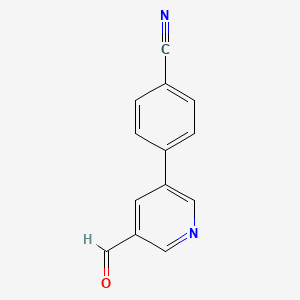

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)